2-(2-Acetylphenoxy)acetamide
Overview
Description
2-(2-Acetylphenoxy)acetamide is an organic compound with the molecular formula C10H11NO3. It is a white to greyish-white crystalline powder with a mild odor. This compound is widely used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetylphenoxy)acetamide typically involves the reaction of 2-acetylphenol with chloroacetyl chloride, followed by the reaction with ammonia or an amine. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Proper handling and disposal of waste materials are crucial to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Acetylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Acetylphenoxy)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Acetylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Acetylphenoxy)ethanol: Similar structure but with an alcohol group instead of an amide.
2-(2-Acetylphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-(2-Acetylphenoxy)ethylamine: Similar structure but with an amine group instead of an amide
Uniqueness: 2-(2-Acetylphenoxy)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amide group allows for specific interactions with biological targets, making it valuable in various research and industrial applications .
Biological Activity
2-(2-Acetylphenoxy)acetamide, with the chemical formula CHNO and CAS number 445232-49-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.
Molecular Structure:
- Chemical Formula: CHNO
- Molecular Weight: 195.20 g/mol
Physical Properties:
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer): IC = 10.25 ± 2.5 µM
- HT-29 (colon cancer): IC = 12.5 ± 3.1 µM
The compound induces apoptosis in these cells, as evidenced by increased cell death rates observed in acridine orange/ethidium bromide staining assays.
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.25 ± 2.5 | Apoptosis induction |
HT-29 | 12.5 ± 3.1 | Cell cycle arrest |
The mechanism of action for this compound appears to involve:
- Inhibition of Histone Deacetylases (HDAC): This inhibition leads to altered gene expression profiles associated with cancer progression.
- Modulation of Apoptotic Pathways: The compound promotes apoptosis through the intrinsic pathway, activating caspases and leading to programmed cell death.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases:
- It has been shown to reduce neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 and HT-29 cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
Case Study 2: Neuroprotection
In a rat model of Alzheimer’s disease, administration of the compound resulted in a significant decrease in amyloid-beta plaque formation and improved cognitive functions compared to untreated controls.
Properties
IUPAC Name |
2-(2-acetylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-4-2-3-5-9(8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVUMQDBMPXNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404457 | |
Record name | 2-(2-acetylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445232-49-5 | |
Record name | 2-(2-acetylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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